2-Ethoxy-5-(methylsulfonyl)pyridine
Description
Significance of Substituted Pyridines as Molecular Scaffolds in Advanced Synthesis
Substituted pyridines are of paramount importance in advanced synthesis due to their versatility and the ability to introduce a wide range of functional groups, which can significantly alter a molecule's physicochemical properties and biological activity. nih.govlifechemicals.com The pyridine (B92270) ring's electron-deficient nature, a consequence of the electronegative nitrogen atom, influences its reactivity, making it prone to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov This inherent reactivity allows for the strategic construction of complex molecular architectures. nih.gov
The development of novel synthetic methodologies for creating substituted pyridines remains an active area of research. nih.govnih.gov Traditional methods often require harsh conditions, but modern approaches focus on milder, more efficient, and highly selective reactions. nih.govacs.org These advancements have expanded the toolbox available to chemists, enabling the synthesis of a diverse library of pyridine-containing compounds. nih.gov
Overview of Heterocyclic Compound Research Emphasizing Pyridine Moieties
Heterocyclic compounds, which are cyclic compounds containing at least one heteroatom in the ring, are a cornerstone of medicinal chemistry and materials science. wisdomlib.orgresearchgate.net Among these, nitrogen-containing heterocycles, and specifically pyridine and its derivatives, are exceptionally prevalent. researchgate.netrsc.org The pyridine moiety is a key structural component in numerous natural products, including alkaloids, vitamins, and coenzymes. nih.govlifechemicals.com
The significance of pyridine in drug discovery is underscored by its presence in a large number of FDA-approved drugs. lifechemicals.comrsc.org The nitrogen atom in the pyridine ring can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. nih.gov Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions, further enhancing its utility as a pharmacophore. nih.gov Research in this area is not only focused on the synthesis of new pyridine derivatives but also on understanding the structure-activity relationships that govern their biological effects. nih.gov
Research Context of 2-Ethoxy-5-(methylsulfonyl)pyridine within Functionalized Pyridine Chemistry
Within the broad class of functionalized pyridines, this compound emerges as a compound of interest due to its specific substitution pattern. The presence of an ethoxy group at the 2-position and a methylsulfonyl group at the 5-position creates a unique electronic and steric environment. The electron-donating ethoxy group and the electron-withdrawing methylsulfonyl group on the same pyridine ring present an interesting case for studying the interplay of electronic effects on the molecule's reactivity and properties.
This particular substitution pattern makes this compound a valuable building block in organic synthesis. It can serve as a precursor for the synthesis of more complex molecules, where the ethoxy and methylsulfonyl groups can be further modified or used to direct subsequent reactions. The exploration of such specifically functionalized pyridines is crucial for expanding the chemical space accessible to medicinal chemists and materials scientists.
Chemical and Physical Properties of this compound
The compound this compound possesses a unique set of properties derived from its molecular structure.
| Property | Value | Source |
| Molecular Formula | C8H11NO3S | nih.gov |
| Molecular Weight | 201.25 g/mol | nih.gov |
| Boiling Point (Predicted) | 356.0 ± 42.0 °C | chemicalbook.com |
| Density (Predicted) | 1.220 ± 0.06 g/cm³ | chemicalbook.com |
| pKa (Predicted) | 0.49 ± 0.22 | chemicalbook.com |
| Refractive Index | 1.506 | letopharm.com |
| Storage Temperature | 2-8°C | chemicalbook.comchemenu.com |
This table is interactive. Click on the headers to sort the data.
Synthesis and Reactivity
The synthesis of functionalized pyridines like this compound can be approached through various synthetic routes. Generally, the construction of the substituted pyridine ring is a key challenge. researchgate.net Classical methods such as the Hantzsch pyridine synthesis and the Bohlmann-Rahtz synthesis have been foundational. nih.gov More contemporary approaches often involve transition-metal-catalyzed cross-coupling reactions to introduce substituents onto a pre-existing pyridine core. nih.gov
The reactivity of this compound is influenced by its substituents. The ethoxy group at the 2-position can activate this position for certain reactions, while the electron-withdrawing sulfonyl group at the 5-position deactivates the ring towards electrophilic substitution. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
721430-01-9 |
|---|---|
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-ethoxy-5-methylsulfonylpyridine |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-8-5-4-7(6-9-8)13(2,10)11/h4-6H,3H2,1-2H3 |
InChI Key |
GVMWYRKSNIIRON-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=C(C=C1)S(=O)(=O)C |
Canonical SMILES |
CCOC1=NC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethoxy 5 Methylsulfonyl Pyridine and Analogous Pyridine Derivatives
Precursor Synthesis and Intermediate Derivatization Strategies
The synthesis of 2-Ethoxy-5-(methylsulfonyl)pyridine and related compounds often relies on a stepwise approach, involving the initial formation of key precursors followed by strategic functionalization.
Synthesis of Pyridinyl Sulfone Precursors
The creation of the pyridinyl sulfone core is a critical first step. A common and traditional method for synthesizing sulfones is through the oxidation of corresponding sulfides or sulfoxides. thieme-connect.com Another widely utilized strategy involves the alkylation or arylation of sulfinate salts. thieme-connect.com Sulfinic acid salts are potent nucleophiles that react with various electrophiles at the sulfur atom to yield sulfones. thieme-connect.com
A specific example is the synthesis of pyridine-3-sulfonyl chloride, a key intermediate. This process can start from 3-aminopyridine, which undergoes a diazotization reaction followed by a sulfonyl chlorination to produce the desired precursor. google.com Another approach involves the sulfonylation of arenes with sulfonamides in the presence of triflic anhydride (B1165640) as an activating agent. thieme-connect.com The synthesis of sulfones can also be achieved using sulfonyl hydrazides as precursors. researchgate.net
| Precursor | Starting Material | Key Reagents | Reference |
| Pyridine-3-sulfonyl chloride | 3-Aminopyridine | Sodium nitrite, Thionyl chloride, Cuprous chloride | google.com |
| Diaryl sulfones | Arenes, Persulfate salt | Trifluoromethanesulfonic acid, Trifluoroacetic acid anhydride | thieme-connect.com |
| Vinyl/Alkynyl sulfones | Thiosulfonates | Sodium iodide, Visible light | researchgate.net |
Introduction of Ethoxy Functionality via Etherification Reactions
Once the pyridinyl sulfone precursor is obtained, the ethoxy group is typically introduced through an etherification reaction. A common method is the nucleophilic substitution reaction of a halogenated pyridine (B92270), such as 2-chloropyridine, with sodium ethoxide. pipzine-chem.com
Recent advancements in photoredox catalysis have opened up new avenues for etherification. Visible-light-mediated reactions can generate alkoxy radicals from alcohols, which can then be used in C–O bond-forming reactions. acs.org While often applied to the synthesis of cyclic ethers, this principle can be adapted for introducing alkoxy groups onto aromatic rings. acs.org Other modern methods include the palladium-catalyzed allylation of non-activated phenols with allylic alcohols, which produces allylated phenolic ethers with water as the only byproduct. organic-chemistry.org
A practical example is the synthesis of 2-Chloro-5-(2-methoxy-ethoxy)-quinoline, where 2-Chloro-quinolin-5-ol is reacted with 2-bromoethyl methyl ether in the presence of potassium carbonate. This illustrates a standard Williamson ether synthesis applied to a heterocyclic system.
Regioselective Functionalization Approaches for Pyridine Ring Systems
Achieving the desired substitution pattern on the pyridine ring, such as the 2-ethoxy and 5-sulfonyl arrangement, requires precise control over the regioselectivity of the reactions. The inherent electronic properties of the pyridine ring can make direct functionalization at certain positions challenging. nih.gov
To overcome these challenges, various strategies have been developed. One approach involves the temporary conversion of pyridines into more reactive intermediates. For instance, pyridines can be transformed into heterocyclic phosphonium (B103445) salts, which then allows for regioselective C4-functionalization. acs.org Another strategy is the use of pyridine N-oxides, which can direct functionalization to specific positions. researchgate.netrsc.org For example, a solvent- and halide-free method for the synthesis of pyridine-2-yl substituted ureas utilizes the C–H functionalization of pyridine N-oxides. rsc.org
For meta-C-H functionalization, which is often difficult to achieve, methods involving the temporary dearomatization of the pyridine ring have been developed. nih.gov A practical method for achieving C4-alkylation of pyridines involves the use of a simple maleate-derived blocking group, which directs the reaction to the desired position. nih.gov
Advanced Synthetic Protocols
In addition to the classical stepwise approaches, modern synthetic chemistry has focused on developing more efficient and sustainable methods for constructing complex molecules like this compound.
Multi-component Reactions (MCRs) for Pyridine Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. bohrium.com The Hantzsch pyridine synthesis, first reported in 1881, is a classic example of an MCR used to produce dihydropyridines, which can then be oxidized to pyridines. wikipedia.org This reaction typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonium (B1175870) acetate (B1210297). wikipedia.org
MCRs offer significant advantages, including higher atom economy, reduced number of reaction steps, and the ability to generate diverse libraries of compounds. nih.govtaylorfrancis.com Modern variations of the Hantzsch synthesis and other MCRs allow for the construction of a wide variety of substituted pyridines from simple starting materials. taylorfrancis.comnih.gov For instance, a one-pot, four-component reaction of a formylphenyl-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate can produce complex pyridine derivatives in high yields. nih.gov
| MCR Type | Reactants | Product | Key Features | Reference |
| Hantzsch Pyridine Synthesis | Aldehyde, β-keto ester (2 equiv.), Ammonia/Ammonium acetate | Dihydropyridine/Pyridine | One-pot, High atom economy | wikipedia.org |
| Four-component Reaction | Formylphenyl-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | Substituted Pyridine | High yields (82-94%), Short reaction times | nih.gov |
| Aza-Wittig/Diels-Alder | Aryl/Heteroaromatic aldehydes, α,β-unsaturated acids, Enamines | Tri- and Tetrasubstituted Pyridines | Two-pot, three-component, Redox-neutral | nih.gov |
Green Chemistry Principles and Sustainable Synthesis Approaches
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of pyridine derivatives. researchgate.net This includes the use of environmentally benign solvents like water, the development of catalyst-free reactions, and the use of alternative energy sources such as microwave irradiation and ultrasonication. wikipedia.orgresearchgate.net
MCRs are inherently green due to their high atom economy and reduction of waste-generating purification steps. bohrium.com The Hantzsch synthesis, for example, has been adapted to run in water, and aromatization can be achieved directly using oxidizing agents like ferric chloride. wikipedia.org Ionic liquids have also been explored as recyclable and non-toxic catalysts for this reaction. wikipedia.org
Other green approaches include the use of iron, an abundant and non-toxic metal, as a catalyst for the cyclization of ketoxime acetates and aldehydes to form symmetrical pyridines. rsc.org Furthermore, solvent- and halide-free reactions, such as the synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides, represent a significant step towards more sustainable chemical manufacturing. rsc.org
Synthetic Strategies for this compound and its Analogs
The synthesis of this compound and related pyridine derivatives is a focal point of contemporary organic chemistry, driven by their prevalence in pharmaceuticals and functional materials. mdpi.com The inherent electron-deficient nature of the pyridine ring presents unique challenges to its functionalization. beilstein-journals.org This article explores various modern synthetic methodologies that have been developed to address these challenges, with a particular emphasis on environmentally conscious and efficient techniques.
1 Environmentally Benign Solvents and Reaction Conditions
The principles of green chemistry have spurred the development of synthetic routes that minimize or eliminate the use of hazardous solvents. acs.org Solventless, or neat, reactions represent a significant advancement in this area, offering advantages such as reduced waste, lower costs, and often, enhanced reaction rates. acs.orgrsc.org For instance, the synthesis of 4,6-diphenyl[2,2']bipyridine has been achieved through a sequential solventless aldol (B89426) condensation and Michael addition, showcasing a greener alternative to traditional solvent-based methods. acs.org
Water, ionic liquids, and supercritical fluids are also being explored as environmentally friendly reaction media. nih.gov These alternatives can lead to novel reactivity and simplify product isolation. Furthermore, the development of atom-economical reactions, where the majority of the starting materials are incorporated into the final product, is a key aspect of green synthesis. A notable example is the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides. rsc.orgrsc.org This method demonstrates high atom economy and avoids the use of toxic reagents like phosgene. rsc.orgrsc.org
The use of glycerol (B35011) as a biodegradable and non-toxic solvent has also been reported for the one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides, resulting in excellent yields and short reaction times. researchgate.net
2 Microwave-Assisted Synthesis Techniques for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comorganic-chemistry.orgnih.gov This technique has been successfully applied to the synthesis of a variety of pyridine derivatives.
A one-step, microwave-assisted Bohlmann-Rahtz pyridine synthesis allows for the rapid and efficient production of tri- and tetrasubstituted pyridines from ethyl β-aminocrotonate and alkynones. organic-chemistry.org This method, conducted at 170°C, significantly reduces reaction times to as little as 10–20 minutes and provides superior yields compared to conductive heating. organic-chemistry.org The use of polar solvents like DMSO further enhances efficiency, with reported yields up to 98%. organic-chemistry.org
Similarly, a one-pot, four-component reaction for the synthesis of 3-pyridine derivatives under microwave irradiation has been shown to be more efficient than conventional heating, highlighting the advantages of this green chemistry tool. nih.gov The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has also been significantly improved by using microwave assistance, reducing reaction times from hours to minutes. researchgate.net
The following table provides a comparison of microwave-assisted versus conventional heating methods for the synthesis of various pyridine derivatives, illustrating the enhanced efficiency of the former.
| Product | Method | Reaction Time | Yield (%) |
| Tri- and Tetrasubstituted Pyridines | Microwave | 10-20 min | up to 98% |
| Conventional | Longer | Lower | |
| 3-Pyridine Derivatives | Microwave | Shorter | Higher |
| Conventional | Longer | Lower | |
| Imidazo[1,2-a]pyridine Derivatives | Microwave | 60 sec | 24-99% |
| Conventional | Hours | Lower |
3 Metal-Catalyzed Coupling Reactions in Pyridine Functionalization
Transition-metal catalysis has become an indispensable tool for the functionalization of pyridine rings, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. beilstein-journals.org
1 Palladium-Catalyzed Cross-Coupling Methodologies
Palladium catalysts are widely used for the cross-coupling of pyridylboronic acids with heteroaryl halides to synthesize highly substituted bipyridines and pyrazinopyridines. acs.org The Suzuki-Miyaura cross-coupling reaction, in particular, is a cornerstone of C-C bond formation in the pharmaceutical industry. sigmaaldrich.com However, the synthesis of the necessary pyridine-2-boronates can be challenging. sigmaaldrich.com To address this, pyridine-2-sulfinates have been developed as effective nucleophilic coupling partners in a palladium-catalyzed desulfinylative cross-coupling process. sigmaaldrich.com
Palladium-catalyzed C-H activation is another powerful strategy. For example, the cross-coupling of pyridine N-oxides with five-membered heterocycles like triazoles, thiophenes, and furans can be achieved using a palladium catalyst with an Ag₂CO₃ additive, providing an efficient route to unsymmetrical biheteroaryl molecules. rsc.org Furthermore, an unexpected C-H activation/C-C cross-coupling has been observed between pyridine N-oxides and nonactivated secondary and even tertiary alkyl bromides, offering a practical method for synthesizing alkylated pyridine derivatives. acs.org
The choice of palladium catalyst and ligands can also influence the regioselectivity of the reaction. For instance, in the Suzuki-Miyaura cross-coupling of a dihalogenated pyridine, varying the amount of PPh₃ ligand with Pd(OAc)₂ can switch the arylation site-selectivity from C2 to C4. nih.gov
2 Copper-Mediated Synthetic Transformations
Copper catalysis offers a cost-effective and environmentally friendly alternative to palladium for certain pyridine functionalization reactions. Copper(I) iodide has been used to catalyze the oxidative C(sp²)-H functionalization of pyridines with vinyl azides to synthesize imidazo[1,2-a]pyridines under mild, aerobic conditions. acs.orgnih.gov This method is advantageous due to the use of atmospheric air as the oxidant and simple starting materials. acs.org
Heterogeneous copper catalysts, such as copper(I) bromide supported on MCM-41, have also been developed for the synthesis of functionalized pyridines. tandfonline.com These catalysts can be easily recovered and reused multiple times without a significant loss of activity, making the process more sustainable. tandfonline.com
A redox-neutral, [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by a copper(I) salt and a secondary ammonium salt, allows for the modular synthesis of a variety of substituted pyridines under mild conditions. organic-chemistry.org
3 Application of Other Transition Metal Catalysis (e.g., Rhodium, Ruthenium, Iron)
Rhodium: Rhodium catalysts have proven effective for the C-H functionalization of pyridines. For instance, rhodium(III) catalysts can mediate the C-H activation and functionalization of pyridine backbones with internal alkynes, aided by an in-built N-heterocyclic carbene ligand. acs.org This approach allows for the synthesis of annulated and highly decorated pyridines. nih.gov Rhodium-catalyzed methods have also been developed for the synthesis of substituted pyridines from unsaturated oxime derivatives and alkenes via a formal [4+2] cycloaddition. dp.la
Ruthenium: Ruthenium-based catalysts are also valuable for pyridine functionalization. mdpi.com A combined experimental and theoretical study has shown that a ruthenium complex can catalyze the formation of 2-substituted E-styrylpyridines from pyridine and terminal alkynes in a 100% atom-efficient manner under mild conditions. acs.orgnih.gov Mechanistic studies suggest the involvement of a vinylidene-containing intermediate. acs.orgnih.gov
Iron: Iron catalysis has gained significant attention as a sustainable alternative to precious metals due to iron's low cost, abundance, and low toxicity. nih.gov Simple iron salts, such as FeClₙ and Fe(acac)ₙ, are highly efficient precatalysts for a host of cross-coupling reactions involving Grignard reagents with aryl and heteroaryl chlorides, triflates, and tosylates. acs.org These reactions often proceed at an unprecedented rate, even at or below room temperature, and tolerate a wide range of functional groups. acs.org Iron N-heterocyclic carbene complexes have also been successful in catalyzing challenging cross-coupling reactions. nih.gov
4 Organocatalytic Approaches to Site-Selective Pyridine Functionalization
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for the site-selective functionalization of pyridines. nih.govacs.org This approach avoids the use of potentially toxic and expensive metal catalysts.
A photochemical organocatalytic method has been developed for the functionalization of pyridines with radicals derived from allylic C-H bonds. nih.govacs.org This method utilizes a dithiophosphoric acid that acts as a Brønsted acid, a single electron transfer reductant, and a hydrogen atom abstractor. nih.govacs.org The resulting pyridinyl and allylic radicals then couple with high regioselectivity, offering a distinct positional selectivity compared to classical Minisci chemistry. nih.govacs.org
Pyridine N-oxides are another important class of organocatalysts. researchgate.net They can act as mild Lewis bases to activate certain molecules and have been used in a variety of reactions, including the enantioselective ring opening of meso-epoxides. researchgate.net
Optimization of Reaction Conditions for Yield and Purity
The successful synthesis of this compound, often achieved through a multi-step process involving the formation of a pyridine ring followed by functional group manipulations such as sulfoxidation, hinges on precise control over the reaction environment. The optimization of these conditions is paramount for maximizing product yield and minimizing the formation of impurities, which can be challenging and costly to remove.
Control of Temperature and Pressure
Temperature is a critical parameter in the synthesis of pyridine derivatives. For instance, in the preparation of related 2-alkoxy-5-alkoxymethyl-pyridines, reactions are typically conducted within a broad temperature range of 0°C to 200°C, with a preferred range of 10°C to 120°C for optimal outcomes. google.com Similarly, in the oxidation of a precursor sulfide (B99878) to the target sulfone, temperature control is crucial. While some oxidations can proceed at room temperature, adjusting the temperature can be a tool to control the reaction rate and selectivity. For example, in certain catalytic oxidations, a temperature of 50°C has been utilized to favor the formation of the sulfoxide (B87167) while avoiding overoxidation to the sulfone. mdpi.com
While specific data on the effect of pressure on the synthesis of this compound is not extensively detailed in publicly available literature, pressure control is a standard consideration in chemical synthesis, particularly when dealing with volatile reagents or when trying to influence reaction equilibria in gas-phase or high-pressure reactions.
The following table illustrates the impact of temperature on a representative catalytic oxidation of a sulfide, highlighting the importance of this parameter in controlling product distribution.
| Temperature (°C) | Reaction Time (h) | Conversion of Sulfide (%) | Sulfoxide Yield (%) | Sulfone Yield (%) |
|---|---|---|---|---|
| Room Temperature | Variable | - | Quantitative (with controlled reagents) | Possible overoxidation |
| 50 | Variable | 52 | Predominant Product | - |
This table is illustrative and based on findings for analogous catalytic oxidations. Specific values for the synthesis of this compound may vary.
Catalyst and Reagent Concentration Effects
The concentration of both catalysts and reagents plays a pivotal role in the efficiency and selectivity of the synthesis. In the preparation of analogous 2-alkoxy-5-alkoxymethyl-pyridines, the molar ratio of the chlorinating agent to the pyridine derivative is typically between 1 and 10 mole equivalents, with a preferred range of 1 to 5 mole equivalents. google.com This indicates that a stoichiometric excess of the reagent is often necessary to drive the reaction to completion, but an overly large excess can lead to side reactions and purification challenges.
In the context of forming the sulfonyl group via oxidation of a corresponding thioether, the concentration of the oxidizing agent and the catalyst are critical. For example, in a catalytic oxidation system using a manganese porphyrin catalyst supported on TiO₂, as little as 0.09 mol% of the catalyst was sufficient for the selective sulfoxidation of thioanisole. mdpi.com The amount of the co-reagent, isobutyraldehyde (B47883) (IBA), was also found to be crucial, with five equivalents being optimal for achieving a quantitative yield of the sulfoxide. mdpi.com Insufficient or excessive amounts of either the catalyst or the oxidizing agent can lead to incomplete reactions or the formation of undesired byproducts, including the overoxidized sulfone.
The following table demonstrates the effect of catalyst and reagent loading on a representative sulfide oxidation reaction, which is a key step in forming the methylsulfonyl group.
| Catalyst Loading (mol%) | Reagent (IBA) Equivalents | Reaction Outcome |
|---|---|---|
| 0.09 | 5 | Quantitative yield of sulfoxide |
| <0.009 (10x less) | - | Failed reaction |
| 0 (No catalyst) | 5 | No reaction |
This table is illustrative and based on findings for analogous catalytic oxidations. Specific values for the synthesis of this compound may vary.
Chemical Reactivity and Transformation Mechanisms of 2 Ethoxy 5 Methylsulfonyl Pyridine
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring System
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, particularly when activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The pyridine nitrogen atom inherently reduces electron density at the C-2 and C-4 positions, making them susceptible to nucleophilic attack. uoanbar.edu.iq This effect is significantly amplified in 2-Ethoxy-5-(methylsulfonyl)pyridine by the potent electron-withdrawing nature of the methylsulfonyl group.
Analysis of Positional Selectivity (C-2, C-4, C-5)
In principle, nucleophilic attack could occur at several positions on the pyridine ring. However, the positional selectivity is strongly influenced by the ability of the ring to stabilize the negative charge in the intermediate Meisenheimer complex.
C-2 and C-4 Positions: Attack at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which provides significant stabilization. uoanbar.edu.iq This makes these positions the most favorable for SNAr reactions in pyridines.
C-5 Position: Nucleophilic attack at the C-5 position is generally disfavored as the resulting anionic intermediate cannot delocalize the negative charge onto the ring nitrogen.
Influence of Substituents: In this compound, the ethoxy group is at the C-2 position and the methylsulfonyl group is at the C-5 position. The powerful electron-withdrawing sulfonyl group at the C-5 position strongly activates the entire ring towards nucleophilic attack, but especially the ortho (C-4 and C-6) and para (C-2) positions relative to itself. However, since the C-2 position is already substituted, the most likely positions for SNAr, should a suitable leaving group be present, would be C-4 and C-6. If a leaving group were at the C-2 position, it would be highly activated for displacement.
| Position | Susceptibility to SNAr | Rationale |
| C-2 | High (if a leaving group is present) | Activated by the para-directing nitrogen and the meta-directing sulfonyl group. |
| C-4 | High | Activated by the para-directing nitrogen and the ortho-directing sulfonyl group. |
| C-5 | Low | Not directly activated by the ring nitrogen. |
| C-6 | High | Activated by the ortho-directing nitrogen and the ortho-directing sulfonyl group. |
Table 1: Predicted Positional Selectivity for SNAr on a Substituted Pyridine Ring Analogous to this compound.
Electronic and Steric Influence of Ethoxy and Methylsulfonyl Substituents on SNAr
The ethoxy and methylsulfonyl groups exert opposing electronic effects that modulate the reactivity of the pyridine ring in SNAr reactions.
The methylsulfonyl group is a powerful electron-withdrawing group, both through inductive effects (-I) and resonance effects (-M). This group significantly reduces the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. The presence of a sulfonyl group is known to substantially increase the rate of SNAr reactions. nih.gov
Sterically, the ethoxy group at the C-2 position can hinder the approach of a nucleophile to this position, potentially favoring attack at the less hindered C-4 or C-6 positions, should a leaving group be present there.
Electrophilic Aromatic Substitution (SEAr) Characteristics and Challenges
Electrophilic aromatic substitution (SEAr) on the pyridine ring is notoriously challenging due to the electron-deficient nature of the heterocycle. uoanbar.edu.iq The nitrogen atom deactivates the ring towards attack by electrophiles. This deactivation is further intensified in this compound by the strongly electron-withdrawing methylsulfonyl group.
Furthermore, the basic nitrogen atom is prone to protonation or coordination with Lewis acids, which are often required as catalysts for SEAr reactions. This creates a pyridinium (B92312) species, which is even more deactivated towards electrophilic attack.
Should an SEAr reaction be forced to occur under harsh conditions, the substitution would be expected to take place at the C-3 position. This is because the intermediates formed from attack at the C-2, C-4, and C-6 positions are significantly destabilized by placing a positive charge adjacent to the already electron-deficient nitrogen atom.
Radical Functionalization Pathways and Regioselectivity
Radical functionalization offers an alternative approach to the functionalization of pyridines, often with different regioselectivity compared to ionic reactions.
Generation and Reactivity of Pyridinyl Radicals
Pyridinyl radicals can be generated through single-electron transfer (SET) processes. In the case of this compound, the electron-deficient nature of the ring would facilitate its reduction to a pyridinyl radical anion. The presence of the electron-withdrawing sulfonyl group would further stabilize such a radical anion. The subsequent reactivity of this radical would depend on the nature of the reaction partner.
C-H Functionalization Strategies for Pyridine Derivatives
Direct C-H functionalization is a powerful tool for the synthesis of substituted pyridines. acs.org For electron-deficient pyridines, Minisci-type reactions are a common strategy. This involves the addition of a nucleophilic radical to the protonated pyridine ring.
In the case of this compound, the regioselectivity of a Minisci-type reaction would be complex. The protonated nitrogen directs the incoming radical to the C-2 and C-4 positions. The electron-donating ethoxy group at C-2 would favor attack at the C-4 and C-6 positions, while the powerful electron-withdrawing methylsulfonyl group at C-5 would strongly direct the radical to the C-2 and C-6 positions. The interplay of these electronic and steric factors would likely lead to a mixture of products, with the C-6 position being a probable site of functionalization due to the combined directing effects and lower steric hindrance compared to the C-2 position.
Transformational Chemistry of the Ethoxy Group
The ethoxy group, an ether linkage to the pyridine ring, is primarily susceptible to cleavage reactions, which unlock further derivatization pathways.
Ether Cleavage Reactions and Subsequent Derivatization
The cleavage of the ethoxy group in this compound represents a fundamental transformation, converting the ether into a nucleophilic hydroxyl group. This reaction typically proceeds under strong acidic conditions with heating, utilizing reagents like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The mechanism involves the initial protonation of the ether oxygen, which enhances its leaving group ability by forming an oxonium ion. chemistrysteps.com Given that the ethoxy group is attached to an sp²-hybridized aromatic carbon, the subsequent step is a bimolecular nucleophilic substitution (SN2) reaction where a halide ion (e.g., I⁻ or Br⁻) attacks the less sterically hindered ethyl group. wikipedia.orgmasterorganicchemistry.com This results in the formation of 2-hydroxy-5-(methylsulfonyl)pyridine and an ethyl halide.
The product of this cleavage, 2-hydroxy-5-(methylsulfonyl)pyridine, is a valuable intermediate for further functionalization. The newly formed hydroxyl group can be converted into other functionalities. For instance, it can be transformed into a triflate (trifluoromethanesulfonate), a highly effective leaving group for palladium-catalyzed cross-coupling reactions. This two-step sequence of ether cleavage followed by triflation allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the C-2 position of the pyridine ring.
Table 1: Ether Cleavage and Subsequent Derivatization
| Reaction Step | Reagents & Conditions | Product | Mechanism | Significance |
|---|---|---|---|---|
| Ether Cleavage | HI or HBr, heat | 2-hydroxy-5-(methylsulfonyl)pyridine + Ethyl Halide | Protonation followed by SN2 attack | Unmasks a reactive hydroxyl group |
| Derivatization (Triflation) | Triflic anhydride (B1165640) (Tf₂O), base | 2-(trifluoromethanesulfonyloxy)-5-(methylsulfonyl)pyridine | Nucleophilic acyl substitution | Creates an excellent leaving group for cross-coupling |
Role in Poly(ether sulfone) Synthesis and Polymer Functionalization
Poly(ether sulfone) (PES) materials are high-performance thermoplastics typically synthesized through nucleophilic aromatic substitution (SNAr) polycondensation. nih.gov This process generally involves the reaction of a bis(halide) monomer, activated by a sulfone group (like 4,4'-dichlorodiphenyl sulfone), with a bis(phenoxide) monomer. nih.govgoogle.com
The derivative of our title compound, 2-hydroxy-5-(methylsulfonyl)pyridine, obtained from ether cleavage, presents an interesting potential as a functional monomer in PES synthesis. It can be considered an analogue of dihydroxy-monomers. Its incorporation into a PES backbone could be achieved by converting it to a diol form and then reacting it with an activated dihalide monomer. This would introduce the methylsulfonylpyridine moiety as a pendant group along the polymer chain.
The introduction of such a functional unit is a key strategy for modifying the properties of polymers. nih.gov The polar and hydrogen-bond-accepting nature of the pyridine nitrogen and the strong electron-withdrawing sulfonyl group could significantly alter the resulting polymer's characteristics, such as solubility, thermal stability, and membrane properties for applications like gas separation or water filtration. acs.orgnih.gov The methylsulfonylpyridine group could enhance inter-chain interactions, potentially increasing the glass transition temperature and mechanical strength of the material.
Transformational Chemistry of the Methylsulfonyl Group
The methylsulfonyl group is a powerful electron-withdrawing group that dictates much of the reactivity of the pyridine ring. It can also undergo its own set of chemical transformations.
Sulfone as a Latent Nucleophile in Cross-Coupling Reactions
The term "latent nucleophile" implies that the methylsulfonyl group can be converted into a nucleophilic species. Directly, the sulfone itself is strongly electrophilic and functions as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when activated by the electron-deficient pyridine ring. nih.govrsc.org However, the sulfone can be chemically reduced to a sulfinate anion (R-SO₂⁻). wikipedia.org
Aryl sulfinates are versatile nucleophilic partners in various transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura type couplings. acs.orgnih.govnih.gov Therefore, a two-step strategy involving the reduction of the methylsulfonyl group to a methylsulfinate, followed by a cross-coupling reaction, allows the sulfone to act as a precursor to a nucleophile. This latent nucleophilicity provides a synthetic route to functionalize the C-5 position of the pyridine ring, which would be challenging via direct methods.
Table 2: The Methylsulfonyl Group as a Latent Nucleophile
| Transformation | Reagents | Intermediate Species | Subsequent Reaction | Overall Role |
|---|---|---|---|---|
| Reduction | Mild reducing agents (e.g., Zn, Na₂SO₃) | Pyridyl-methylsulfinate anion | Pd-catalyzed cross-coupling | Acts as a masked nucleophile for C-C bond formation |
Oxidative and Reductive Transformations of the Sulfur Moiety
The sulfur atom in the methylsulfonyl group exists in its highest oxidation state (+6), but can still undergo further transformation or be reduced.
Oxidative Transformations: While the sulfur is already fully oxidized in the sulfone functionality, harsh oxidative conditions can lead to cleavage of the carbon-sulfur bond. Some research has shown that aromatic sulfones can be oxidized to sulfonic acids (R-SO₃H). nsf.govacs.orgresearchgate.netnih.gov This transformation is challenging and may require specialized conditions, such as oxidation in microdroplets, but it represents a potential pathway to convert the methylsulfonyl group into a highly acidic sulfonic acid group. nsf.govacs.org
Reductive Transformations: The methylsulfonyl group can be reduced through several pathways. As mentioned previously, mild reduction can yield the corresponding sulfinate. More forceful reduction, using reagents like aluminum amalgam (Al/Hg) or samarium(II) iodide (SmI₂), can lead to complete desulfonylation, cleaving the C-S bond to replace the sulfonyl group with a hydrogen atom. wikipedia.org This reductive cleavage proceeds via the formation of a sulfinate anion intermediate. wikipedia.org This allows the sulfonyl group to be used as a "traceless" activating group, facilitating certain reactions before being removed.
Cascade and Tandem Reaction Sequences
The dual functionality of this compound, featuring two potential leaving groups at positions activated for nucleophilic aromatic substitution, makes it a candidate for cascade or tandem reaction sequences. The pyridine ring is highly activated towards nucleophilic attack at the C-2 and C-6 positions by the ring nitrogen, and further activated by the powerful electron-withdrawing methylsulfonyl group at C-5. stackexchange.comyoutube.com
A hypothetical tandem reaction could involve a sequential nucleophilic aromatic substitution (SNAr). The methylsulfonyl group is an excellent leaving group in SNAr reactions on heteroaromatic rings. rsc.org A nucleophile could first displace the methylsulfonyl group at the C-5 position. The resulting intermediate, now lacking the strong C-5 activating group, would be less reactive, but a subsequent SNAr reaction at the C-2 position to displace the ethoxy group could potentially be induced under more forcing conditions or with a different, more potent nucleophile. Such a one-pot, multi-step sequence would allow for the programmed, regioselective introduction of two different substituents onto the pyridine core, offering an efficient route to complex, highly functionalized pyridine derivatives.
Compounds Mentioned
Advanced Spectroscopic and Crystallographic Characterization of 2 Ethoxy 5 Methylsulfonyl Pyridine
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular vibrations of a compound. The spectra for 2-Ethoxy-5-(methylsulfonyl)pyridine are expected to display characteristic bands corresponding to the vibrations of the pyridine (B92270) ring, the ethoxy substituent, and the methylsulfonyl group.
The pyridine ring vibrations are well-characterized. Aromatic C-H stretching vibrations are anticipated to appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic ring typically produce a series of bands between 1400 and 1600 cm⁻¹. In-plane and out-of-plane C-H bending vibrations also provide signature peaks in the fingerprint region (below 1400 cm⁻¹).
The ethoxy group (-O-CH₂-CH₃) will contribute distinct aliphatic C-H stretching vibrations from its methyl (CH₃) and methylene (B1212753) (CH₂) components, expected between 2850 and 3000 cm⁻¹. The C-O stretching vibrations are also characteristic, with the aryl-O stretch anticipated around 1200-1260 cm⁻¹ and the alkyl-O stretch near 1040 cm⁻¹.
The methylsulfonyl group (-SO₂-CH₃) is a strong infrared absorber. Its most prominent features are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to produce very strong bands in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The S-C stretch is expected at lower wavenumbers, typically between 650 and 800 cm⁻¹.
The following table summarizes the predicted key vibrational modes for this compound.
This table is predictive and based on characteristic frequency ranges for the specified functional groups.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an essential technique for confirming the molecular weight and formula of a compound and for elucidating its structure through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula. The molecular formula is C₈H₁₁NO₃S. nih.gov The calculated monoisotopic mass is 201.04596 Da. nih.gov An HRMS measurement would be expected to yield a mass value that corresponds to this calculated mass within a very narrow tolerance (typically < 5 ppm), thus confirming the elemental composition.
In a standard electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 201. The fragmentation of this molecular ion would provide valuable structural information. Plausible fragmentation pathways would likely involve the cleavage of the substituent groups.
Key predicted fragmentation patterns include:
Loss of an ethoxy radical (•OCH₂CH₃): This would result in a fragment ion at m/z 156.
Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This is a common pathway for ethers and would lead to a fragment at m/z 173.
Cleavage of the methyl group from the sulfonyl moiety: Loss of a methyl radical (•CH₃) would produce a fragment at m/z 186.
Cleavage of the entire methylsulfonyl group (•SO₂CH₃): This would result in a fragment corresponding to the 2-ethoxypyridine (B84967) cation at m/z 122.
The table below details the predicted major fragments for this compound in mass spectrometry.
This table represents a predictive fragmentation pattern. The relative abundance of each fragment would depend on the ionization conditions.
Computational and Theoretical Investigations of 2 Ethoxy 5 Methylsulfonyl Pyridine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a standard approach for predicting a wide range of molecular properties. However, no dedicated DFT studies for 2-Ethoxy-5-(methylsulfonyl)pyridine are available in the current body of scientific literature. A future study would likely involve the following analyses:
Electronic Structure Analysis (HOMO-LUMO Energetics, Energy Gap, Ionization Potential, Electron Affinity)
The electronic properties of a molecule are fundamental to understanding its reactivity and behavior. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO energy correlates with the ability to donate electrons (ionization potential), while the LUMO energy relates to the ability to accept electrons (electron affinity). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. For a molecule like this compound, the electron-withdrawing nature of the methylsulfonyl group and the electron-donating character of the ethoxy group would significantly influence these values.
A hypothetical data table for such properties would look as follows, although the values remain to be determined by actual computation.
| Parameter | Symbol | Hypothetical Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | Undetermined |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Undetermined |
| HOMO-LUMO Energy Gap | ΔE | Undetermined |
| Ionization Potential | IP | Undetermined |
| Electron Affinity | EA | Undetermined |
Molecular Geometry Optimization and Conformer Analysis
Before calculating other properties, a DFT study would first determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the lowest energy arrangement of the atoms. For this compound, this would involve analyzing the rotational positions (dihedral angles) of the ethoxy and methylsulfonyl groups relative to the pyridine (B92270) ring to identify the global minimum energy conformer. Studies on related molecules like 2-ethoxypyridine (B84967) have been performed to understand their structure and decomposition pathways.
Reactivity Site Prediction via Molecular Electrostatic Potential (MESP) Maps
A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other species. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), indicating sites for nucleophilic attack. For this molecule, one would expect negative potential near the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group, making them potential sites for interaction with electrophiles.
Thermodynamic Property Calculations (e.g., Heats of Formation, Gibbs Free Energies)
DFT calculations can predict key thermodynamic properties, providing insight into the stability and feasibility of reactions involving the compound. These properties include the heat of formation, entropy, and Gibbs free energy. Such calculations have been performed for the parent pyridine molecule to establish its thermodynamic behavior under various conditions. For the substituted title compound, these values would be influenced by the ethoxy and methylsulfonyl functional groups.
| Thermodynamic Property | Symbol | Hypothetical Value |
| Standard Enthalpy of Formation | ΔHf° | Undetermined |
| Standard Gibbs Free Energy of Formation | ΔGf° | Undetermined |
| Standard Entropy | S° | Undetermined |
Aromaticity Assessment of the Pyridine Ring System
Pyridine is a classic aromatic heterocycle. Its aromaticity is a key feature contributing to its stability. Computational methods can quantify this property through various indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). A theoretical study would confirm and quantify the aromatic character of the pyridine ring in this compound, assessing the electronic influence of the substituents on the delocalized π-system.
Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT is widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can aid in the assignment of experimental spectra. Studies on similar substituted pyridines and compounds with methylsulfonyl groups demonstrate that the chemical environment of each atom, dictated by the functional groups, strongly affects these spectroscopic parameters.
Quantum Chemical Modeling of Reaction Mechanisms
Transition State Analysis and Activation Barriers for Chemical Transformations
No published studies were found that specifically detail the transition state analysis or calculate the activation barriers for chemical transformations involving this compound.
Solvation Effects in Computational Studies (e.g., PCM Model)
There is no available research that discusses the application of the Polarizable Continuum Model (PCM) or other solvation models to study the behavior of this compound in solution.
Advanced Computational Methodologies
Molecular Dynamics (MD) Simulations for Dynamic Behavior
No molecular dynamics simulation studies specifically focused on this compound have been identified in the current scientific literature.
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
A Natural Bond Orbital (NBO) analysis to investigate the electronic delocalization within the this compound molecule has not been reported in available research.
Validation of Computational Models Against Experimental Data
Without computational models being developed and published for this compound, there are no corresponding studies that validate these models against experimental data.
Potential Research Applications in Organic Synthesis and Materials Science
2-Ethoxy-5-(methylsulfonyl)pyridine as a Versatile Synthetic Building Block
In the realm of organic synthesis, a building block is a readily available molecule that can be used to construct more complex molecular architectures. mdpi.comnih.gov this compound, with its trifunctional nature, is well-positioned to serve as such a scaffold. The pyridine (B92270) nitrogen offers a site for quaternization and N-oxide formation, while the ethoxy and methylsulfonyl groups can influence the regioselectivity of reactions on the pyridine ring and can themselves be targets for modification.
The methylsulfonyl group, in particular, is a powerful functional group in organic synthesis. It can act as a good leaving group in nucleophilic aromatic substitution reactions, facilitating the introduction of a wide range of substituents at the 5-position of the pyridine ring. Furthermore, the sulfonyl group can activate adjacent C-H bonds, opening up possibilities for various coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₃S | PubChem letopharm.com |
| Molecular Weight | 201.25 g/mol | PubChem letopharm.com |
| CAS Number | 721430-01-9 | PubChem letopharm.com |
| Boiling Point | 355.978 °C at 760 mmHg | Letopharm Limited acs.org |
| Density | 1.22 g/cm³ | Letopharm Limited acs.org |
| Refractive Index | 1.506 | Letopharm Limited acs.org |
Role in the Development of Diverse Functionalized Pyridine Scaffolds
The development of methods to synthesize multi-substituted pyridines is a significant area of research, as the functional groups on the pyridine ring dictate its biological activity and physical properties. nih.govnih.gov The unique electronic properties of this compound make it an attractive starting material for the synthesis of a variety of functionalized pyridine scaffolds.
The presence of the electron-withdrawing methylsulfonyl group and the electron-donating ethoxy group creates a "push-pull" electronic environment within the pyridine ring. This can direct incoming electrophiles or nucleophiles to specific positions, allowing for controlled functionalization. For instance, the sulfonyl group can facilitate nucleophilic aromatic substitution at the 5-position, enabling the introduction of amines, alkoxides, and other nucleophiles to generate novel pyridine derivatives.
While specific, broad-ranging studies on the derivatization of this compound are not extensively documented, the general reactivity of sulfonylated pyridines suggests a high potential for its use in creating diverse molecular libraries for drug discovery and other applications. nih.gov
Integration into Complex Molecular Architectures and Fine Chemicals
One of the most notable applications of structures closely related to this compound is in the synthesis of intermediates for the pharmaceutical industry. Specifically, derivatives of this compound are key precursors in some reported synthetic routes for Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain.
The synthesis of Etoricoxib involves the construction of a complex heterocyclic system, and a key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, shares a substituted pyridine core. nih.gov While not a direct utilization of this compound itself, the synthetic strategies employed highlight the importance of pyridyl sulfones in the construction of such intricate drug molecules. The synthesis of these intermediates often involves palladium-catalyzed cross-coupling reactions, demonstrating the utility of functionalized pyridines in modern organic synthesis. nih.gov
Table 2: Key Intermediates in a Reported Etoricoxib Synthesis
| Intermediate | Structure | Role |
| 5-hydroxy-2-methylpyridine | Starting material | |
| 1-(6-methylpyridin-3-yl)ethanone | Acetylated intermediate | |
| 4-chlorophenyl methyl sulfone | Coupling partner | |
| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Key ketosulfone intermediate |
Source: Adapted from a convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. nih.gov
Utility in the Synthesis of Specialty Materials
The incorporation of pyridine units into polymers and other materials can impart desirable properties such as thermal stability, conductivity, and metal-coordinating abilities. While the direct application of this compound in materials science is not yet widely reported, its structure suggests potential utility in this field.
For example, pyridine-containing polymers have been investigated for applications in electronics, as catalysts, and as antimicrobial agents. researchgate.net The functional groups of this compound could be exploited for polymerization reactions. The ethoxy group could potentially be hydrolyzed to a hydroxyl group, which can then be used as an initiation site for ring-opening polymerization. The sulfonyl group could also be a site for modification to introduce polymerizable functionalities.
Furthermore, the field of zwitterionic polymers, which contain an equal number of cationic and anionic groups, is a growing area of materials science. mdpi.com The pyridine nitrogen of this compound could be quaternized to introduce a permanent positive charge, and the sulfonyl group could potentially be modified to bear a negative charge, opening a pathway to novel zwitterionic monomers and polymers.
Contributions to Novel Organic Reaction Discovery
The unique electronic and steric properties of this compound make it a candidate for the development of new organic reactions. The interplay between the electron-donating and electron-withdrawing groups can lead to unexpected reactivity and selectivity.
For instance, the sulfonyl group is known to be a versatile functional handle. Recent research has explored the use of 2-sulfonylpyrimidines as covalent warheads for the selective arylation of proteins, highlighting the reactivity of the sulfonyl group in a biological context. nih.gov While this study did not use this compound specifically, it demonstrates the potential of sulfonylated heterocycles to participate in novel transformations. The development of new catalytic systems that can selectively activate and transform the C-H bonds of the pyridine ring in the presence of the existing functional groups would be a significant contribution to organic methodology.
Q & A
Q. What are the established synthetic routes for 2-Ethoxy-5-(methylsulfonyl)pyridine, and how do reaction conditions influence yield?
The synthesis of pyridine derivatives often involves nitro-group reduction and functionalization. For example, 5-amino-2-methoxypyridine is synthesized via reduction of 2-methoxy-5-nitropyridine using iron powder, acetic acid, and methanol under reflux, achieving a 70% yield after purification by reduced-pressure distillation . Adapting this method for this compound would require substituting the methoxy group with ethoxy and introducing the methylsulfonyl moiety. Critical factors include:
- Reaction time and temperature : Prolonged reflux (e.g., 4 hours) ensures complete nitro reduction.
- Purification : Distillation or column chromatography is essential to isolate the product from byproducts like unreacted starting materials or sulfonation intermediates.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : H and C NMR confirm substituent positions and electronic environments. For example, the ethoxy group’s methyl protons resonate at ~1.3 ppm (triplet), while aromatic protons show splitting patterns dependent on substitution .
- FT-IR : Stretching vibrations for sulfonyl groups (S=O) appear at 1150–1300 cm, and ether (C-O-C) bands at 1050–1250 cm .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] for CHNOS: calc. 201.0533).
Q. How should researchers handle stability and storage of sulfonated pyridine derivatives?
While specific stability data for this compound is limited, analogous compounds (e.g., 5-Ethyl-2-Methylpyridine) suggest:
- Storage : Under inert gas (N) at 2–8°C to prevent oxidation or hydrolysis of the sulfonyl group .
- Handling : Use gloves (nitrile) and eye protection due to potential irritancy (R36/37/38) .
Advanced Research Questions
Q. How can computational methods predict the electronic and steric effects of substituents in this compound?
Tools like ACD/Labs Percepta Platform predict:
- LogP : ~1.8 (indicating moderate lipophilicity, influenced by the ethoxy and sulfonyl groups).
- pKa : The sulfonyl group (pKa ~1.5) enhances acidity compared to unsubstituted pyridines .
- Molecular orbitals : DFT calculations reveal electron-withdrawing effects of the sulfonyl group, which may influence reactivity in nucleophilic aromatic substitution .
Q. What are the common byproducts in the synthesis of sulfonated pyridines, and how can they be minimized?
Byproducts may include:
- Over-sulfonation : Formation of disulfonated derivatives due to excess sulfonating agents.
- Ethoxy cleavage : Acidic conditions may hydrolyze the ethoxy group to hydroxyl.
Mitigation strategies : - Use controlled stoichiometry (e.g., 1:1 molar ratio for sulfonation).
- Optimize pH (neutral to slightly acidic) to preserve the ethoxy group .
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (as in 3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine) provides:
- Bond lengths/angles : Confirmation of sulfonyl group geometry (S–O bonds ~1.43 Å).
- Packing interactions : Hydrogen bonds between sulfonyl oxygen and adjacent molecules stabilize the crystal lattice .
Challenges : Crystallizing sulfonated pyridines requires slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) .
Q. What strategies are used to study the biological interactions of methylsulfonyl-containing pyridines?
While direct data on this compound is scarce, related compounds (e.g., NMS-873, a VCP/p97 inhibitor) suggest:
- Enzyme assays : Measure inhibition kinetics (e.g., IC) using ATPase activity assays.
- Cellular uptake : Fluorescence tagging (e.g., BODIPY conjugates) tracks intracellular localization .
- SAR studies : Modify ethoxy/sulfonyl groups to assess effects on potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
